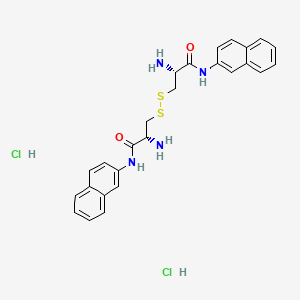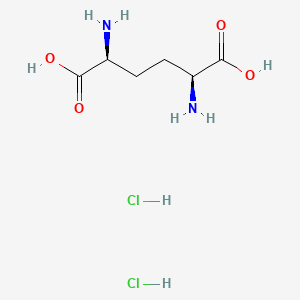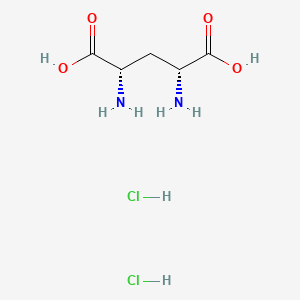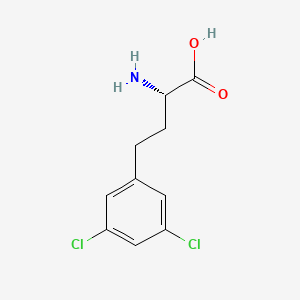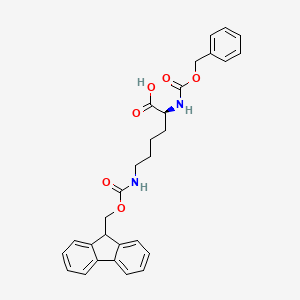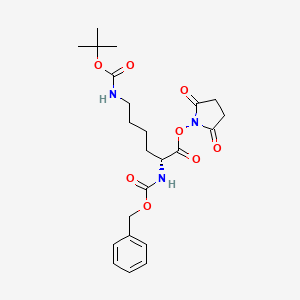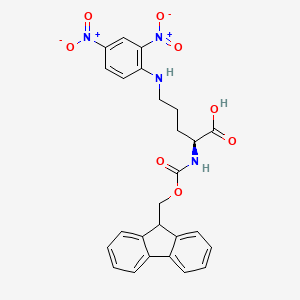
Fmoc-Orn(Dnp)-OH
Descripción general
Descripción
Fmoc-Orn(Dnp)-OH is a chemical compound that has been widely used in scientific research. It is a derivative of ornithine, an amino acid that is found in many proteins. This compound is a useful tool for studying the structure and function of proteins, as well as for developing new drugs and treatments.
Mecanismo De Acción
Fmoc-Orn(Dnp)-OH modifies specific amino acids within a protein sequence, which can affect the protein's structure and function. It can also be used to label proteins for detection and purification purposes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of enzyme activity, and the induction of apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Fmoc-Orn(Dnp)-OH in lab experiments is its versatility. It can be used to modify a wide range of proteins and can be easily incorporated into existing experimental protocols. However, it is important to note that this compound can be toxic in high concentrations and may have unintended effects on protein structure and function.
Direcciones Futuras
There are many potential future directions for research involving Fmoc-Orn(Dnp)-OH. Some possible areas of investigation include the development of new drugs and treatments based on the compound's biochemical and physiological effects, the use of this compound in the study of protein-protein interactions, and the investigation of its potential as a diagnostic tool for cancer and other diseases.
In conclusion, this compound is a valuable tool for scientific research that has a wide range of applications. It is particularly useful for studying the structure and function of proteins and has the potential to be used in the development of new drugs and treatments. However, it is important to use caution when working with the compound, as it can be toxic in high concentrations.
Métodos De Síntesis
Fmoc-Orn(Dnp)-OH can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most common method involves coupling Fmoc-Orn onto a resin support, followed by deprotection and coupling of the Dnp group.
Aplicaciones Científicas De Investigación
Síntesis de Aminoácidos Metilados
“Fmoc-Orn(Dnp)-OH” se utiliza en la síntesis de aminoácidos Fmoc-Dap, -Dab y -Orn mono y bismetilados {svg_1}. Esta nueva metodología se desarrolló mediante la exploración de la reactividad de los aminoácidos Fmoc disponibles comercialmente {svg_2}.
Fabricación de Materiales Funcionales
Los aminoácidos modificados con Fmoc y los péptidos cortos, incluido “this compound”, son bloques de construcción bioinspirados simples para la fabricación de materiales funcionales {svg_3}. La hidrofobicidad y aromaticidad inherentes de la parte Fmoc promueven la asociación de los bloques de construcción {svg_4}.
Características de Autoensamblaje
“this compound” posee características de autoensamblaje eminentes {svg_5}. Estas características muestran un potencial distinto para aplicaciones debido a la hidrofobicidad y aromaticidad inherentes de la parte Fmoc {svg_6}.
Pruebas Biológicas
“this compound” se puede utilizar en cantidades mayores de péptidos para llevar a cabo algunos estudios, como pruebas biológicas {svg_7}.
Investigación Estructural de RMN
“this compound” se puede utilizar en la investigación estructural de RMN {svg_8}. Esto permite a los científicos estudiar la estructura y la dinámica de las macromoléculas biológicas.
Estudios de Interacción
“this compound” se puede utilizar en estudios de interacción entre péptidos y otras moléculas {svg_9}. Esto ayuda a comprender los mecanismos moleculares de los procesos biológicos.
Propiedades
IUPAC Name |
(2S)-5-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O8/c31-25(32)23(10-5-13-27-22-12-11-16(29(34)35)14-24(22)30(36)37)28-26(33)38-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,11-12,14,21,23,27H,5,10,13,15H2,(H,28,33)(H,31,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVVRAUNWOIMQK-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150665 | |
| Record name | N5-(2,4-Dinitrophenyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
252049-04-0 | |
| Record name | N5-(2,4-Dinitrophenyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N5-(2,4-Dinitrophenyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



